molecular formula C5H7NOS B1241934 Penam

Penam

Cat. No. B1241934
M. Wt: 129.18 g/mol
InChI Key: WSHJJCPTKWSMRR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penam is compound comprising a beta-lactam ring fused to a saturated 5-membered ring containing one sulfur atom. It is a natural product fundamental parent and a member of penams.

Scientific Research Applications

Synthesis and Derivatives of Penam

  • Synthesis Techniques : Penam and its derivatives have been synthesized through various methods. One approach involves the use of vic-iodo isothiocyanates, leading to the cyclization of di-t-butyl sodiomalonates, eventually yielding penam derivatives (Cambie et al., 1985).
  • Development of Stable Compounds : A method for creating a stable penam compound from thiazolidinylacetic acid has been developed, crucial for synthesizing penicillin-type β-lactams (Chiba et al., 1987).
  • Halogenative Cyclization : The transformation of azetidinones into penams using a chlorinative cyclization process in a two-layer system has been studied, offering a new pathway for penam synthesis (Tanaka et al., 1989).

Penam in Antibacterial Research

  • Activity Against Gram-Positive Isolates : Research has shown that certain penam antibiotics exhibit significant activity against gram-positive isolates from cancer patients (Rolston et al., 1986).
  • β-Lactamase Inhibition : Penam derivatives have been studied for their ability to inhibit β-lactamase, an enzyme responsible for antibiotic resistance (Sandanayaka & Yang, 2000).

Penam in Ecological and Ethnobiological Research

  • Traditional Knowledge and Ecology : Studies have highlighted the role of traditional knowledge, such as that of the Penan Benalui, in understanding the ecology of certain species like Aquilaria, demonstrating the intersection of ethnobiology and ecology (Donovan & Puri, 2004).

Studies on Penam's Chemical Properties

  • Hydrolysis Rates : Research has been conducted on the factors affecting the hydrolysis rates of penam, providing insights into its chemical behavior and stability (Butler et al., 1977).

Broader Applications in Science

  • Machine Learning in Biosciences : Although not directly related to penam, research on the application of machine learning and data mining in biosciences, such as diabetes research, illustrates the intersection of computational methods and biological sciences, which could be applicable to penam research as well (Kavakiotis et al., 2017).

properties

Product Name

Penam

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H7NOS/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2/t5-/m1/s1

InChI Key

WSHJJCPTKWSMRR-RXMQYKEDSA-N

Isomeric SMILES

C1CS[C@H]2N1C(=O)C2

Canonical SMILES

C1CSC2N1C(=O)C2

synonyms

clavam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penam
Reactant of Route 2
Penam
Reactant of Route 3
Penam
Reactant of Route 4
Penam
Reactant of Route 5
Penam
Reactant of Route 6
Penam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.